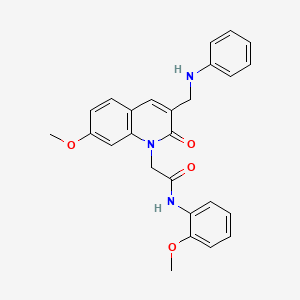
2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Interaction with Anions
Amide derivatives, similar in structure to the specified compound, exhibit unique geometrical configurations that influence their interaction with anions. For instance, certain stretched amide derivatives demonstrate a tweezer-like geometry, facilitating the self-assembly of molecules through weak interactions to form channel-like structures. These geometrical configurations are crucial for understanding the binding and coordination properties of such compounds (Kalita & Baruah, 2010).
Synthesis and Structural Modifications
The synthesis of novel amide-containing quinoline derivatives and their structural modifications reveal significant insights into their chemical properties. The creation of gels and crystalline solids through interaction with various acids showcases the versatility of these compounds. Their ability to form host-guest complexes with enhanced fluorescence emission highlights potential applications in material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Applications
Various amide derivatives, including those structurally related to the specified compound, have been explored for their therapeutic effects. Novel synthesis methods have led to compounds with significant antimalarial activity, demonstrating the potential of these molecules in drug development. The correlation between structural features and antimalarial potency provides valuable insights for designing more effective therapeutic agents (Werbel et al., 1986).
Moreover, certain quinoline derivatives have shown promising antiviral and antiapoptotic effects in vitro, suggesting their utility in treating viral infections like Japanese encephalitis. The observed decreases in viral load and increases in survival rates in treated mice highlight the potential of these compounds as antiviral agents (Ghosh et al., 2008).
Propriétés
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-32-21-13-12-18-14-19(16-27-20-8-4-3-5-9-20)26(31)29(23(18)15-21)17-25(30)28-22-10-6-7-11-24(22)33-2/h3-15,27H,16-17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONZGDLSMPMBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3OC)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
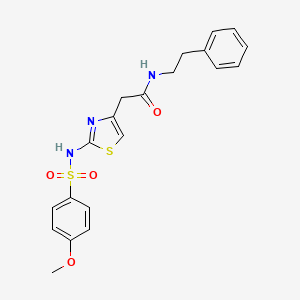
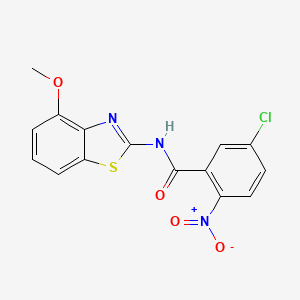
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2958213.png)
![N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2958215.png)
![2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2958216.png)
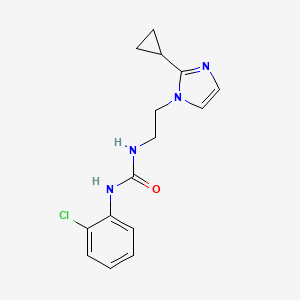
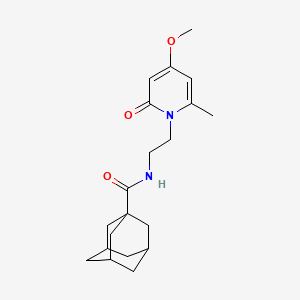
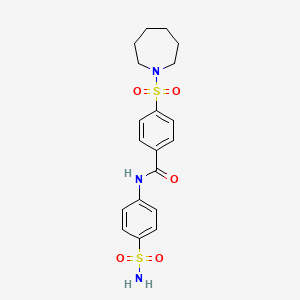
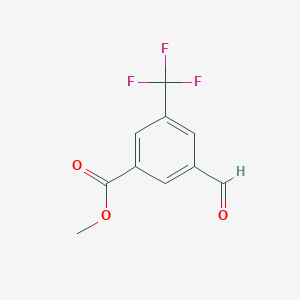
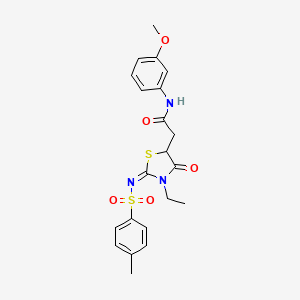
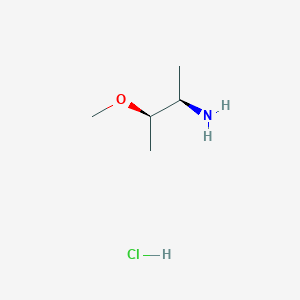
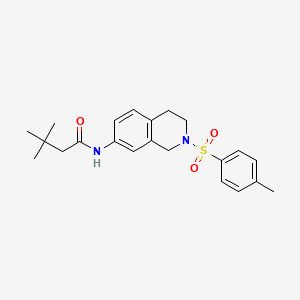
![6-[(3,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2958232.png)
![6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2958233.png)
